7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings, including benzofuran, pyridine, and thiophene, contribute to the compound’s chemical properties.Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis : Research involving the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines, derived from visnaginone and khellinone, indicates the exploration of these compounds for anti-inflammatory and analgesic agents. These studies highlight the potential medical applications of such compounds in treating inflammation and pain, showcasing the chemical versatility and therapeutic relevance of heterocyclic carboxamides (Abu‐Hashem et al., 2020).
Biological Activity of Thiophene-3-carboxamide Derivatives : A study on thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, suggesting the utility of such compounds in developing new antimicrobial agents. This research exemplifies how modifications in the molecular structure can lead to significant biological activities, which could be relevant for similar compounds (Vasu et al., 2005).
Chemical Synthesis and Characterization
Practical Synthesis of CCR5 Antagonists : The practical synthesis of an orally active CCR5 antagonist showcases the chemical engineering of complex molecules for specific receptor targeting, which could be analogous to the synthesis strategies for the compound , reflecting the compound's potential in pharmacological research (Ikemoto et al., 2005).
Facile Synthesis of Heterocyclic Compounds : The facile synthesis of novel aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one and aminophthalazin-1(2H)-ones from carboxylate precursors underlines the methodologies for creating bioactive heterocyclic compounds, offering a glimpse into synthetic routes that could be applied to similar chemical structures (Koza et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The compound may induce conformational changes in the target proteins, altering their function .
Biochemical Pathways
Based on its structural similarity to other indole derivatives, it may influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
It’s possible that the compound could induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets, potentially affecting their interaction .
properties
IUPAC Name |
7-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDCMFLARVCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide |
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